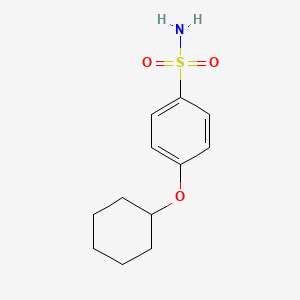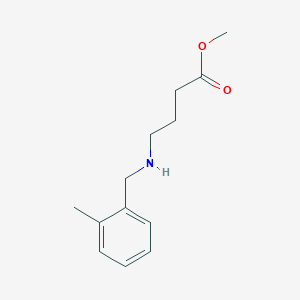
Methyl 4-((2-methylbenzyl)amino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters and amines It is characterized by the presence of a methyl ester group and an amine group attached to a butanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-methylphenyl)methyl]amino}butanoate typically involves the reaction of 4-aminobutanoic acid with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobutanoic acid attacks the electrophilic carbon of 2-methylbenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include methanol and dichloromethane, and the reaction is typically carried out at room temperature .
化学反応の分析
Types of Reactions
Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines and esters.
科学的研究の応用
Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of methyl 4-{[(2-methylphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
類似化合物との比較
Similar Compounds
- Methyl 4-{methyl[(2-methylphenyl)methyl]amino}butanoate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-[(2-methylphenyl)methyl]aniline
Uniqueness
Methyl 4-{[(2-methylphenyl)methyl]amino}butanoate is unique due to its specific structural features, such as the combination of a methyl ester and an amine group attached to a butanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
methyl 4-[(2-methylphenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H19NO2/c1-11-6-3-4-7-12(11)10-14-9-5-8-13(15)16-2/h3-4,6-7,14H,5,8-10H2,1-2H3 |
InChIキー |
RNWNCJWMRPZWGF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


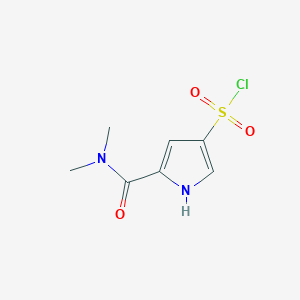
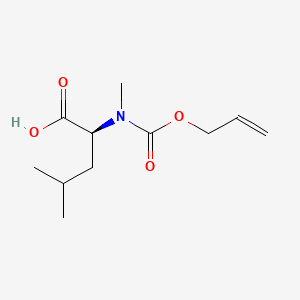
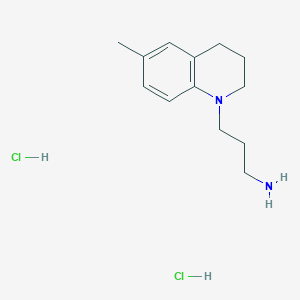
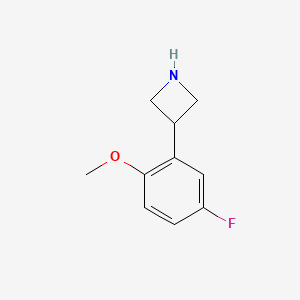
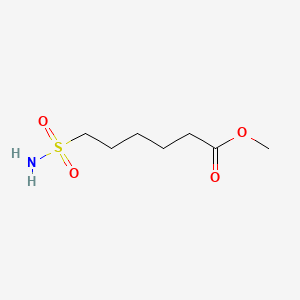
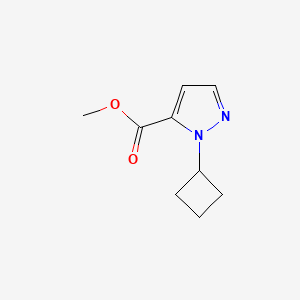

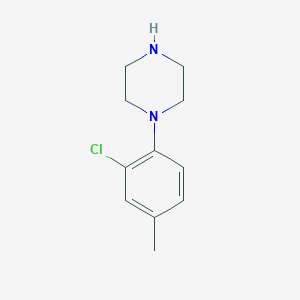
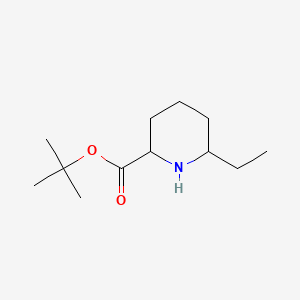
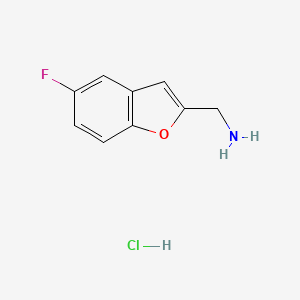
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
